molecular formula C24H22N2OS B3951854 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide

Cat. No.: B3951854
M. Wt: 386.5 g/mol
InChI Key: YMGFFYPQMCECAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.

    Amidation: The final step involves the amidation of the substituted benzothiazole with 2-phenylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the compound’s structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)pentanamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-3-20(17-7-5-4-6-8-17)23(27)25-19-12-10-18(11-13-19)24-26-21-14-9-16(2)15-22(21)28-24/h4-15,20H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGFFYPQMCECAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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